

Exploratory Studies on Succinic Acid in Plant Physiology: A Technical Guide

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Compound of Interest		
Compound Name:	Succinic Acid	
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Executive Summary: **Succinic acid**, or succinate, is a key dicarboxylic acid with a dual role in plant physiology. As a central intermediate in the tricarboxylic acid (TCA) cycle, it is fundamental to cellular respiration and energy production.[1][2] Emerging research has also identified succinate as a critical signaling molecule that modulates gene expression and orchestrates responses to both biotic and abiotic stress.[1][3][4] Exogenous application of **succinic acid** has been shown to act as a biostimulant, promoting plant growth, enhancing stress tolerance, and improving soil health.[5][6][7] This technical guide provides an in-depth exploration of **succinic acid**'s metabolic and signaling functions, presents quantitative data on its physiological effects, details key experimental protocols for its study, and visualizes the core pathways involved.

Introduction

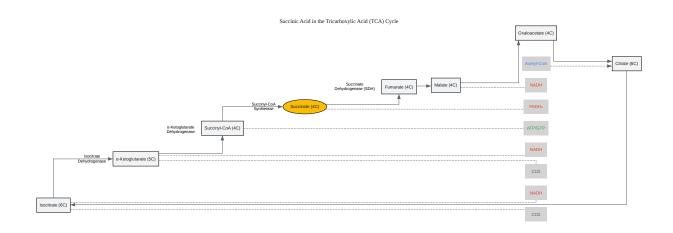
Succinic acid is a naturally occurring organic compound found in all plant and animal tissues. [8] Its primary and most well-understood function is its role as an intermediate metabolite in the TCA cycle, a crucial pathway for generating ATP, the main energy currency of the cell.[9][10] Beyond this metabolic function, succinate that exits the mitochondria can act as a signaling molecule, linking cellular metabolism to the regulation of physiological functions.[1][2] In agriculture, **succinic acid** is gaining attention as a plant growth regulator and biostimulant, capable of enhancing crop yields, improving stress resistance against drought, salinity, and temperature extremes, and increasing fertilizer utilization efficiency.[5][6] This document serves as a technical resource for researchers and professionals, consolidating current knowledge on the multifaceted roles of **succinic acid** in plant biology.



Core Metabolic Role of Succinic Acid The Tricarboxylic Acid (TCA) Cycle

The TCA cycle (also known as the Krebs or citric acid cycle) is a series of enzyme-catalyzed chemical reactions that form a central hub of cellular metabolism.[11] It occurs in the mitochondrial matrix of eukaryotic cells.[11] Succinate is a key four-carbon intermediate in this cycle. It is formed from succinyl-CoA by the enzyme succinyl-CoA synthetase in a reaction that also produces a molecule of GTP or ATP.[12] Subsequently, succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), which is unique as it is part of both the TCA cycle and the mitochondrial electron transport chain (Complex II).[2][13] This oxidation reaction transfers electrons to FAD, forming FADH₂, which then donates these electrons to the electron transport chain to generate further ATP.[10][14]





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Figure 1: Simplified diagram of the TCA Cycle highlighting succinate's position.

Succinic Acid as a Signaling Molecule





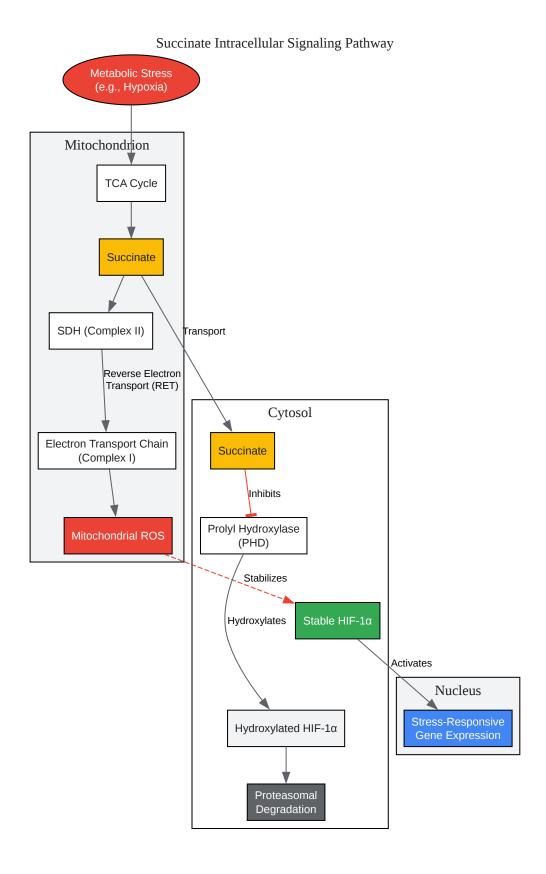


Under certain conditions, such as hypoxia or other metabolic stresses, succinate can accumulate in the mitochondria and be transported to the cytoplasm and extracellular space.[1] [4] In these compartments, it functions as a signaling molecule, influencing various cellular processes.

Intracellular Signaling and Stress Response

Cytosolic succinate accumulation plays a key role in cellular adaptation to stress. One of the primary mechanisms is the inhibition of prolyl hydroxylase domain (PHD) enzymes.[4][15] PHDs normally target the alpha subunit of Hypoxia-Inducible Factor 1 (HIF- 1α) for degradation. By inhibiting PHDs, succinate stabilizes HIF- 1α , allowing it to accumulate and activate the transcription of stress-responsive genes.[4][16] This process, termed "pseudohypoxia," enables the plant to mount a defense response even under normal oxygen levels.[16] Furthermore, excessive succinate can lead to the generation of mitochondrial reactive oxygen species (ROS) through reverse electron transport (RET) at Complex I, which can also act as signaling molecules to further support HIF- 1α stabilization.[4][15]





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Figure 2: Succinate as an intracellular signal for stress response.



Interaction with Phytohormone Pathways

Succinic acid also interacts with key phytohormone signaling pathways. Studies suggest it can modulate the synthesis or enhance the activity of auxin, a critical hormone for cell elongation and root development.[9] There is also a close connection between succinate metabolism and salicylic acid (SA) signaling.[17] Increased activity of succinate dehydrogenase (SDH) is linked to SA-dependent signaling during stress, leading to the production of hydrogen peroxide (H₂O₂), which acts as a secondary messenger to trigger transcriptional responses.[17]

Physiological Effects of Exogenous Succinic Acid Application

Applying **succinic acid** exogenously to plants, either through foliar spray or root irrigation, can have significant biostimulant effects.[5]

- Plant Growth Promotion: It enhances respiratory metabolism and photosynthesis, promoting root development and improving the uptake of water and nutrients.[5]
- Enhanced Stress Resistance: It induces the production of stress-related enzymes, improving tolerance to drought, salinity, and temperature stress.[5][6] It also helps reduce oxidative stress by mitigating reactive oxygen species.[5]
- Improved Soil Health: Succinic acid can serve as a carbon source for soil microorganisms, promoting their activity, which in turn improves soil structure and nutrient cycling.[3][5]

Quantitative Data Presentation

The following tables summarize quantitative findings from studies on the application of succinic acid.

Table 1: Effect of **Succinic Acid** on Lettuce (Lactuca sativa L.) Growth Parameters[18]

	Wet Weight	Dry Weight	Total Leaf Area
Treatment Method	Increase vs.	Increase vs.	Increase vs.
	Control (%)	Control (%)	Control (%)



| Seed Inoculation + Nutrient Solution Additive | 52.6 | 122.1 | 70.1 |

Data derived from studies on 'Robin' lettuce grown in a controlled climatic chamber.[18]

Table 2: Effect of **Succinic Acid** (10⁻³ M) on Wheat Seedlings[18]

Parameter	Increase vs. Control (%)
Leaf Surface Area	17 - 20
Mass Fraction of Dry Matter	33

| Photosynthetic Potential | 17 - 20 |

Table 3: Effect of **Succinic Acid** (0.4%) on Tobacco-Planting Soil Microbial Community[3][19] [20]

Microbial Phylum	Change in Relative Abundance
Bacteria	
Proteobacteria	Significantly Decreased
Chloroflexi	Significantly Increased
Gemmatimonadota	Increased (from 6.82% to 13.46%)
Fungi	
Ascomycota	Increased (from 22.86% to 68.30%)
Basidiomycota	Increased (from 3.65% to 9.97%)

| Chytridiomycota | Decreased (from 17.45% to 0.45%) |

Key Experimental Protocols Protocol for Exogenous Application of Succinic Acid

This protocol provides a general methodology for applying **succinic acid** to plants for growth promotion and stress studies.



- 1. Materials:
- Succinic acid (C₄H₆O₄), high purity
- Distilled or deionized water
- pH meter and adjustment solutions (e.g., 1M KOH)
- Spray bottle (for foliar application)
- Graduated cylinders and beakers
- Plant growth medium (soil, hydroponics)
- Experimental plants
- 2. Stock Solution Preparation:
- Prepare a 1% (10,000 ppm) stock solution by dissolving 1 g of succinic acid in 100 mL of distilled water. Store in a cool, dark place.
- 3. Working Solution Preparation & Application:
- Foliar Spraying:
 - Dilute the stock solution to a final concentration of 0.01% 0.05% (100-500 ppm).[5]
 - Adjust pH to 5.5-6.5 to prevent leaf damage and improve uptake.
 - Spray plant foliage until runoff, ensuring even coverage of both adaxial and abaxial leaf surfaces. Avoid spraying under high-intensity light or high temperatures.
 - Application frequency is typically every 7-10 days for 2-3 applications during key growth stages (e.g., seedling, flowering).[5]
- Root Irrigation / Soil Drench:
 - Dilute the stock solution to a final concentration of 0.05% 0.1% (500-1000 ppm).[5]



- Apply the solution directly to the soil or hydroponic medium, ensuring the root zone is saturated.
- The volume applied will depend on pot size and plant type.

4. Control Group:

 Always maintain a control group of plants treated with a mock solution (water adjusted to the same pH as the treatment solution) to validate the effects of succinic acid.

Protocol for Quantification of Endogenous Succinic Acid

This protocol outlines a general workflow for extracting and measuring **succinic acid** from plant tissue using an enzymatic assay, a common and specific method.[8][21][22]

- 1. Plant Tissue Homogenization:
- Harvest a known weight of fresh plant tissue (e.g., 100 mg) and immediately freeze it in liquid nitrogen to quench metabolic activity.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Extraction:

- Transfer the powdered tissue to a microcentrifuge tube containing an appropriate extraction buffer (e.g., perchloric acid or a buffer provided in a commercial kit).
- Vortex thoroughly and incubate on ice as per the chosen method's recommendations.

3. Clarification:

- Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cell debris.
- Carefully collect the supernatant, which contains the metabolites.

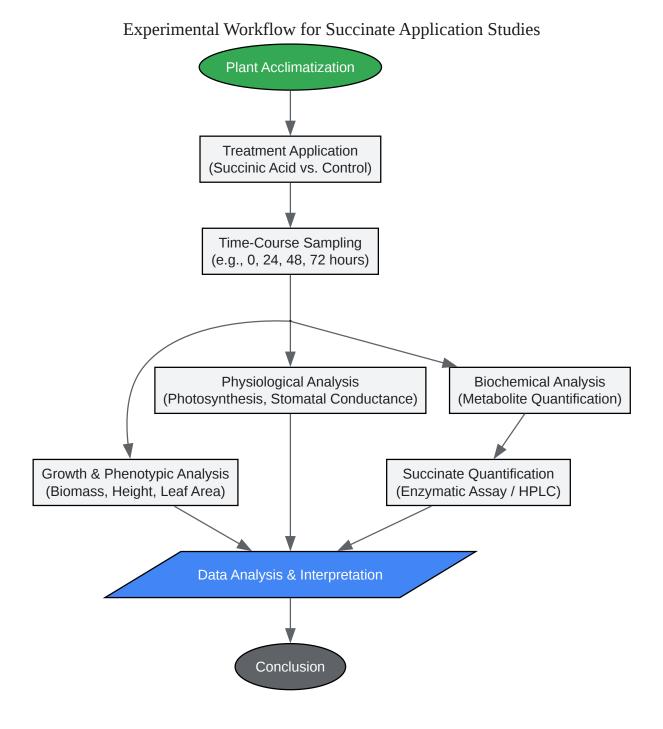
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- If necessary, neutralize the extract (e.g., if using perchloric acid, neutralize with KOH).
- 4. Enzymatic Assay (Spectrophotometric):
- This method is based on the reaction catalyzed by succinyl-CoA synthetase (SCS). The
 consumption of NADH is measured, which is stoichiometric to the amount of succinic acid.
 [8]
- In a cuvette or 96-well plate, combine the sample extract with an assay buffer containing ATP, Coenzyme A (CoA), phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.
- Record the initial absorbance (A1) at 340 nm.
- Initiate the reaction by adding the final enzyme, succinyl-CoA synthetase (SCS).[21]
- Incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25-37°C)
 to allow the reaction to complete.[21]
- Record the final absorbance (A2) at 340 nm.
- The change in absorbance (ΔA = A1 A2) is proportional to the succinic acid concentration.
 Calculate the concentration against a standard curve prepared with known amounts of succinic acid.





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Figure 3: General experimental workflow for studying the effects of **succinic acid**.

Conclusion and Future Perspectives



Succinic acid is unequivocally a molecule of central importance in plant physiology, operating at the intersection of primary metabolism and complex signaling networks. Its fundamental role in the TCA cycle is complemented by its emerging identity as a stress signal that can prime plants for enhanced defense and resilience. The demonstrated efficacy of exogenous **succinic acid** as a biostimulant opens promising avenues for sustainable agriculture, potentially leading to reduced fertilizer use and enhanced crop performance under adverse environmental conditions.

Future research should focus on elucidating the specific receptors and transport mechanisms for succinate in plants, further mapping its crosstalk with other phytohormonal pathways, and optimizing application strategies for a wider range of crops and specific environmental stressors. A deeper understanding of its influence on the rhizosphere microbiome will also be critical to fully harnessing its potential to improve soil and plant health.

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